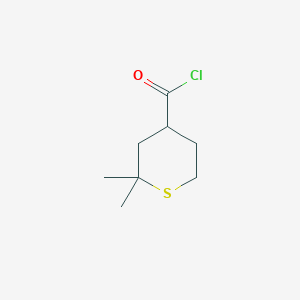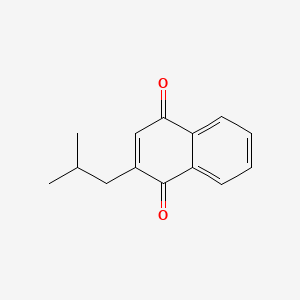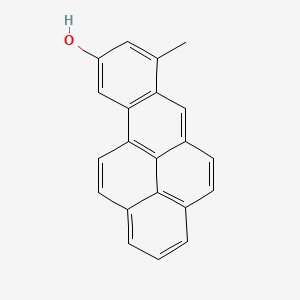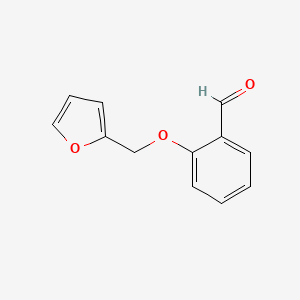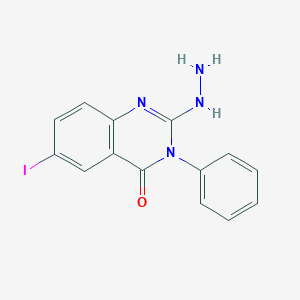
2-(Propan-2-yl)oxane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)oxane-4-carbonyl chloride is an organic compound with the molecular formula C9H15ClO2 It is a derivative of oxane, a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)oxane-4-carbonyl chloride typically involves the chlorination of 2-(Propan-2-yl)oxane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)oxane-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Propan-2-yl)oxane-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Propan-2-yl)oxane-4-carboxylic acid: Formed through hydrolysis.
2-(Propan-2-yl)oxane-4-methanol: Formed through reduction.
Applications De Recherche Scientifique
2-(Propan-2-yl)oxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The reactivity of 2-(Propan-2-yl)oxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)oxane-4-carboxylic acid: The parent compound from which 2-(Propan-2-yl)oxane-4-carbonyl chloride is derived.
2-(Propan-2-yl)oxane-4-carbonitrile: Another derivative with a nitrile group instead of a carbonyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in various fields of research and industry.
Propriétés
| 77554-92-8 | |
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2-propan-2-yloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-6(2)8-5-7(9(10)11)3-4-12-8/h6-8H,3-5H2,1-2H3 |
Clé InChI |
OWXWEIHNHFNWPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

